molecular formula C6H4ClN3 B1523901 3-Amino-5-chloropicolinonitrile CAS No. 408538-29-4

3-Amino-5-chloropicolinonitrile

Cat. No.: B1523901
CAS No.: 408538-29-4
M. Wt: 153.57 g/mol
InChI Key: MIPHUHMTGIOLGI-UHFFFAOYSA-N
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Description

3-Amino-5-chloropicolinonitrile is an organic compound with the molecular formula C6H4ClN3. It is a white or off-white crystalline solid that is soluble in water and organic solvents such as alcohols and esters .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-5-chloropicolinonitrile is typically synthesized through a reduction reaction. One common method involves the reduction of 5-chloro-3-nitropicolinonitrile using iron powder in acetic acid. The reaction is carried out at a temperature range of 0°C to 20°C, and the mixture is stirred for approximately 2 hours until the starting material is consumed .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chloropicolinonitrile undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The amino group can be oxidized under specific conditions.

Common Reagents and Conditions:

Major Products:

    Reduction: Primary amines.

    Substitution: Various substituted picolinonitriles.

    Oxidation: Oxidized derivatives of picolinonitrile.

Scientific Research Applications

3-Amino-5-chloropicolinonitrile is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-chloropicolinonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the picolinonitrile ring allow it to participate in various biochemical reactions. These interactions can influence enzyme activity, receptor binding, and other cellular processes, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-5-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPHUHMTGIOLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708845
Record name 3-Amino-5-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408538-29-4
Record name 3-Amino-5-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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